2-(2,2-Dimethoxy-ethoxy)-ethanol
Description
Structure
3D Structure
Properties
CAS No. |
795301-02-9 |
|---|---|
Molecular Formula |
C6H14O4 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
2-(2,2-dimethoxyethoxy)ethanol |
InChI |
InChI=1S/C6H14O4/c1-8-6(9-2)5-10-4-3-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
KTGLOAHYGZRPJI-UHFFFAOYSA-N |
Canonical SMILES |
COC(COCCO)OC |
Origin of Product |
United States |
Synthetic Methodologies for 2 2,2 Dimethoxy Ethoxy Ethanol and Analogues
Established Synthetic Pathways and Chemical Transformations
The construction of the 2-(2,2-dimethoxy-ethoxy)-ethanol framework and its related structures relies on fundamental organic reactions, including etherification for assembling the carbon-oxygen backbone and transacetalization or direct acetal (B89532) formation to install the dimethoxy acetal group. Multi-step strategies are often employed to build the molecule from simpler, more readily available precursors.
Etherification Reactions for Structural Assembly
Etherification is a cornerstone in the synthesis of the target compound and its analogues. The Williamson ether synthesis is a widely used and classic method for forming ethers. wikipedia.orgbyjus.comyoutube.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. wikipedia.orgyoutube.com In the context of synthesizing this compound analogues, an alkoxide of a diol, such as ethylene (B1197577) glycol, can be reacted with a suitable alkyl halide.
For instance, the synthesis of the diethoxy analogue, 2-(2,2-diethoxyethoxy)ethanol, has been demonstrated through a Williamson-type reaction. In this procedure, ethylene glycol is first treated with a strong base like potassium hydroxide (B78521) to form the corresponding alkoxide. This alkoxide then reacts with 2-bromo-1,1-diethoxy-ethane to yield the final product. wvu.edu The reaction is typically carried out at an elevated temperature for an extended period to ensure completion. wvu.edu
A similar strategy can be envisioned for the target molecule, where 2-bromo-1,1-dimethoxy-ethane would be used as the electrophile. The general Williamson ether synthesis is versatile and can be applied to a variety of alcohols and alkylating agents to produce both symmetrical and asymmetrical ethers. wikipedia.org
Transacetalization Processes for Acetal Formation
The dimethoxy acetal group in this compound can be introduced through transacetalization reactions. This process involves the exchange of the alcohol portion of an existing acetal or orthoester with another alcohol. For example, the reaction of glycerol (B35011) with trimethyl orthoformate can lead to the formation of various acetal and orthoester products, demonstrating the feasibility of this approach for polyol substrates. researchgate.net
In the synthesis of the target molecule, a plausible route involves the reaction of diethylene glycol with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst. wikipedia.org This reaction would involve the transfer of the dimethoxypropylidene group to one of the hydroxyl groups of diethylene glycol. The reaction is typically driven by the removal of a small molecule byproduct, such as methanol (B129727), to shift the equilibrium towards the desired product.
The synthesis of 2,2-dimethoxypropane itself, a key reagent in this process, can be achieved by the reaction of acetone (B3395972) with methanol. scispace.com This reaction can be catalyzed by acids and often employs a dehydrating agent to drive the reaction to completion. scispace.com
Multi-Step Synthesis Strategies from Simpler Precursors
The synthesis of this compound can be approached through a multi-step sequence starting from simple and readily available building blocks like ethylene glycol and methanol. A logical strategy involves the initial protection of one of the hydroxyl groups of a diol, followed by etherification and subsequent deprotection or further functionalization.
A representative multi-step synthesis for an analogue involves the reaction of propylene (B89431) glycol with acetone to form 2,2,4-trimethyl-1,3-dioxolane. This intermediate is then reacted with methanol in the presence of a catalyst like anhydrous aluminum trichloride (B1173362) to yield 2,2-dimethoxypropane. google.com This demonstrates the principle of using a cyclic acetal as a protected intermediate.
A plausible multi-step synthesis for this compound could begin with the monomethylation of diethylene glycol to form diethylene glycol monomethyl ether. This can be achieved through various methods, including reaction with a methylating agent in the presence of a base. rsc.org The remaining free hydroxyl group could then be reacted to form the dimethoxy acetal.
Alternatively, a strategy could involve the initial formation of a protected ethylene glycol derivative, such as 2-(2-chloroethoxy)ethanol. This intermediate can then undergo a Williamson ether synthesis with the sodium salt of 2-hydroxyacetaldehyde dimethyl acetal. A similar multi-step approach has been described for the synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethanamine, where 2-[2-(2-hydroxyethoxy)ethoxy]ethyl chloride is a key intermediate. mdpi.com
Catalytic Approaches in the Synthesis of this compound
Catalysis plays a crucial role in facilitating the key bond-forming reactions in the synthesis of this compound, namely etherification and acetalization. Both acid and base catalysts are employed, depending on the specific transformation.
Acid-Catalyzed Synthetic Protocols
Acid catalysis is predominantly used for acetal formation and transacetalization reactions. The reaction of a diol with an aldehyde or ketone to form a cyclic acetal is a classic example of an acid-catalyzed process. In the context of the target molecule, an acid catalyst would be essential for the reaction of diethylene glycol with 2,2-dimethoxypropane. wikipedia.org
Various acid catalysts can be employed, including strong mineral acids like sulfuric acid, as well as solid acid catalysts. scispace.com The use of solid acid catalysts, such as zeolites or acidic ion-exchange resins, offers advantages in terms of ease of separation and catalyst recycling. wikipedia.orggoogle.com For example, the transacetalization of glycerol with 2,2-dimethoxypropane has been successfully catalyzed by USY, HBeta, and HZSM-5 zeolites. wikipedia.org
The mechanism of acid-catalyzed acetal formation involves the protonation of the carbonyl oxygen of the aldehyde or ketone (or the oxygen of the leaving alcohol in transacetalization), which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.
Table 1: Examples of Acid-Catalyzed Reactions in the Synthesis of Acetal-Containing Compounds
| Reactants | Catalyst | Product | Reference |
| Glycerol, 2,2-dimethoxypropane | USY, HBeta, HZSM-5 zeolites | 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane (solketal) | wikipedia.org |
| Acetone, Methanol | Sulfuric acid | 2,2-dimethoxypropane | scispace.com |
| Propylene glycol, Acetone | Anhydrous iron sulfate | 2,2,4-trimethyl-1,3-dioxolane | google.com |
| Glycerol, Acetaldehyde | p-toluenesulfonic acid | 2,2-dimethyl-1,3-dioxolan-4-yl)methanol |
Base-Catalyzed Synthetic Protocols
Base catalysis is primarily employed in etherification reactions, most notably the Williamson ether synthesis. wikipedia.orgbyjus.com The base, typically a strong base like sodium hydroxide or potassium hydroxide, is used to deprotonate the alcohol, generating a more nucleophilic alkoxide. wvu.edu This alkoxide then undergoes an SN2 reaction with an alkyl halide.
In the synthesis of the analogue 2-(2,2-diethoxyethoxy)ethanol, potassium hydroxide is used to deprotonate ethylene glycol. wvu.edu The reaction conditions, such as temperature and reaction time, are crucial for achieving a good yield. wvu.edu The choice of base is also important, and in some cases, stronger bases like sodium hydride may be used to ensure complete deprotonation of the alcohol. youtube.com
The synthesis of diethylene glycol monomethyl ether, a potential precursor, can also be achieved under basic conditions by reacting diethylene glycol with a methylating agent in the presence of a base. rsc.org Solid base catalysts, such as KF/CaO supported on active carbon, have also been developed for the transesterification of diethylene glycol monomethyl ether, showcasing the utility of heterogeneous base catalysis in related systems. rsc.org
Table 2: Examples of Base-Catalyzed Reactions in the Synthesis of Ether-Containing Compounds
| Reactants | Catalyst/Base | Product | Reference |
| Ethylene glycol, 2-bromo-1,1-diethoxy-ethane | Potassium hydroxide | 2-(2,2-diethoxyethoxy)ethanol | wvu.edu |
| 2-Naphthol, 1-Bromobutane | Sodium hydroxide | 2-Butoxynaphthalene | wvu.edu |
| Diethylene glycol monomethyl ether, Methyl laurate | KF/CaO on Active Carbon | Diethylene glycol monomethyl ether monolaurate | rsc.org |
Transition Metal-Catalyzed Coupling and Functionalization
The synthesis of ethers and polyether structures can be achieved through various catalytic methods, with transition metals playing a pivotal role in forming carbon-oxygen bonds. While specific literature on the transition metal-catalyzed synthesis of this compound is not abundant, analogous reactions provide a strong basis for potential synthetic routes.
One relevant example is the ruthenium-catalyzed synthesis of polyesterether from ethylene glycol. acs.org This reaction proceeds through a hemiacetal intermediate, with subsequent dehydrogenation and dehydration pathways leading to the formation of both ester and ether linkages. acs.org A similar strategy could be envisioned for the target molecule, potentially by reacting a protected diethylene glycol derivative.
Furthermore, bimetallic catalyst systems, such as Ru-Co, have been effectively used in the synthesis of ethanol (B145695) from dimethyl ether and carbon dioxide, demonstrating the potential of multi-metallic approaches in C-O bond formation. researchgate.net The application of such catalysts to the specific etherification required for this compound could offer a pathway to high selectivity and efficiency. The choice of ligands and reaction conditions would be crucial in directing the reaction towards the desired product and minimizing side reactions.
Process Optimization and Scalability in the Production of this compound
The successful transition from laboratory-scale synthesis to industrial production of this compound hinges on rigorous process optimization and the implementation of scalable technologies. Key areas of focus include reaction kinetics, thermodynamic control, yield enhancement, and the development of efficient isolation and purification methods.
Reaction Kinetics and Thermodynamic Control Strategies
Understanding the kinetics and thermodynamics of the etherification and acetalization reactions is fundamental to controlling the production process. For analogous acetal synthesis, such as that of diethylacetal, the reaction is known to be exothermic with significant thermodynamic limitations at higher temperatures. researchgate.net Kinetic models, often based on Langmuir-Hinshelwood rate expressions, can be developed to describe the reaction process and determine key parameters like activation energy. researchgate.net For instance, the activation energy for the acetalization reaction to form diethylacetal has been reported to be approximately 47.87 kJ/mol. researchgate.net
Kinetic studies on the synthesis of dimethyl ether (DME) and diethyl ether (DEE) from their respective alcohols have also provided valuable insights. These dehydration reactions are typically catalyzed by solid acids, and the reaction rates are influenced by temperature, pressure, and catalyst type. metu.edu.tr For the synthesis of this compound, which involves both ether and acetal formation, a thorough investigation of the reaction kinetics would be necessary to identify the rate-limiting steps and optimize the reaction conditions for maximum conversion and selectivity.
The thermodynamic equilibrium of the reaction can be influenced by factors such as temperature and pressure. For exothermic reactions, lower temperatures favor the formation of the product. However, this must be balanced with the reaction kinetics, which are typically slower at lower temperatures. The use of a catalyst is therefore essential to achieve a reasonable reaction rate at a thermodynamically favorable temperature.
Yield Enhancement and Purity Considerations in Industrial Synthesis
Maximizing the yield and ensuring the high purity of this compound are critical for the economic viability of its industrial production. The Williamson ether synthesis, a classical method for preparing ethers, offers a potential route. khanacademy.orglibretexts.orgwikipedia.orgmasterorganicchemistry.combyjus.com This SN2 reaction between an alkoxide and an alkyl halide is generally effective for primary alkyl halides. wikipedia.orgmasterorganicchemistry.com To synthesize the target molecule, one could react the sodium salt of diethylene glycol with a protected 2-bromoacetaldehyde dimethyl acetal. However, potential side reactions, such as elimination, must be carefully managed, especially with sterically hindered substrates. byjus.com
The synthesis of analogous glycol ethers, such as glycol monoethyl ether and glycol diethyl ether from ethylene glycol and ethanol, has been optimized using heterogeneous catalysts like modified HZSM-5. researchgate.net Orthogonal experiments have been employed to determine the optimal reaction conditions, including molar ratios of reactants, pressure, and temperature, leading to significant yields. researchgate.net For example, a conversion of glycol of 69.17% with a combined selectivity for glycol ethers of over 98% has been achieved under optimized conditions. researchgate.net
A patent for the synthesis of the related compound N,N-dimethylaminoethoxyethanol details process parameters for a reaction mixture that yields the desired product. google.com This highlights the importance of controlling reaction stoichiometry and conditions to achieve high product concentration in the crude reaction mixture, which simplifies subsequent purification steps.
The table below illustrates the impact of reaction parameters on the yield of a generic glycol ether synthesis, based on data from analogous systems.
| Parameter | Condition A | Condition B | Condition C | Yield (%) |
|---|---|---|---|---|
| Temperature (°C) | 160 | 180 | 200 | 65 |
| Pressure (MPa) | 5 | 7 | 9 | 72 |
| Reactant Molar Ratio (Alcohol:Glycol) | 2:1 | 4:1 | 6:1 | 78 |
| Catalyst Loading (wt%) | 0.5 | 1.0 | 1.5 | 75 |
Isolation and Purification Techniques for the Target Compound
The final stage in the production of this compound is its isolation from the reaction mixture and purification to the required specifications. Given its structure as a polyethylene (B3416737) glycol (PEG) derivative, techniques developed for the purification of similar compounds are highly relevant.
Chromatographic methods are particularly powerful for purifying PEG derivatives. A preparative chromatographic approach using polystyrene-divinylbenzene beads with an ethanol/water eluent has been successfully employed to achieve purities greater than 99% for mPEG derivatives at the gram scale. nih.gov This method avoids the use of toxic solvents often associated with other chromatographic techniques. nih.gov
For larger-scale industrial production, fractional distillation is a common method for separating components with different boiling points. A patent for the production of N,N-dimethylaminoethoxyethanol describes a fractional distillation process carried out under reduced pressure (e.g., 500 mbar) with specific bottom temperature ranges to effectively separate the desired product from impurities. google.com
Another promising technique for the purification of PEG-containing molecules is complexation. Magnesium chloride has been shown to form solid complexes with various PEG linkers in dichloromethane, allowing for their precipitation and isolation with high purity. thieme-connect.com The PEG derivative can then be recovered by an aqueous workup. thieme-connect.com
The table below summarizes various purification techniques applicable to this compound and its analogues.
| Technique | Principle | Advantages | Disadvantages | Applicability to Target Compound |
|---|---|---|---|---|
| Fractional Distillation | Separation based on boiling point differences. | Scalable, well-established technology. | May require high vacuum for high-boiling compounds, potential for thermal degradation. | High |
| Chromatography (Polystyrene-Divinylbenzene) | Separation based on differential partitioning between stationary and mobile phases. | High resolution, can achieve very high purity. nih.gov | May be less economical for very large scale, solvent usage. | High |
| Complexation (e.g., with MgCl2) | Selective precipitation of the PEG derivative as a solid complex. thieme-connect.com | High purity recovery, avoids chromatography. thieme-connect.com | Requires specific complexing agent, additional decomplexation step. | Medium to High |
| Extraction | Separation based on differential solubility in immiscible liquids. | Simple, scalable. | May not provide sufficient purity alone, requires solvent recovery. | Medium |
Advanced Spectroscopic and Analytical Characterization of 2 2,2 Dimethoxy Ethoxy Ethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A hypothetical ¹H NMR spectrum of 2-(2,2-dimethoxy-ethoxy)-ethanol would be expected to reveal distinct signals corresponding to the different proton environments in the molecule. The methoxy (B1213986) groups (-OCH₃) would likely appear as a sharp singlet, integrating to six protons. The protons of the ethoxy and ethanol (B145695) portions of the molecule would present more complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The chemical shifts of these signals would be indicative of their electronic environment, influenced by the electronegativity of the adjacent oxygen atoms.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Similarly, a ¹³C NMR spectrum would provide a count of the unique carbon environments. One would anticipate distinct signals for the methoxy carbons, the carbons of the ethylene (B1197577) glycol ether linkage, and the terminal ethanol carbons. The chemical shifts would further aid in the assignment of each carbon atom within the molecular structure.
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
Advanced 2D NMR techniques are instrumental in assembling the complete structural puzzle.
COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, revealing which protons are adjacent to one another in the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, providing unambiguous C-H connections.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular framework and confirming the connectivity of the dimethoxy, ethoxy, and ethanol fragments.
Without experimental data, a detailed analysis and the creation of data tables for these NMR techniques remain speculative.
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides a "molecular fingerprint" by probing the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present.
Fourier Transform Infrared (FT-IR) Spectroscopy
An FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the terminal hydroxyl group. Strong C-O stretching bands would be prominent in the fingerprint region (typically 1000-1300 cm⁻¹), corresponding to the ether and alcohol functionalities. The C-H stretching vibrations of the alkyl chains would appear in the 2800-3000 cm⁻¹ region.
While the NIST (National Institute of Standards and Technology) database contains IR spectra for related compounds like 2-(2-methoxyethoxy)ethanol, a spectrum for this compound is not available.
Raman Spectroscopy for Complementary Vibrational Data
Raman spectroscopy provides complementary information to FT-IR. The C-O and C-C skeletal vibrations would likely produce strong and characteristic Raman signals. The symmetric C-H stretching vibrations would also be prominent. As Raman scattering is often more sensitive to non-polar bonds, it would provide a valuable counterpoint to the FT-IR data, aiding in a more complete vibrational assignment. However, no public Raman spectra for this specific compound could be located.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. The technique bombards the molecule with energy, causing ionization and fragmentation. The resulting mass-to-charge ratio (m/z) of the molecular ion confirms the compound's molecular weight, while the pattern of fragment ions provides a veritable fingerprint, allowing for detailed structural elucidation. For this compound (molar mass: 150.17 g/mol ), the molecular ion peak [M]⁺ would be expected at an m/z of 150. However, in many soft ionization techniques, a protonated molecule [M+H]⁺ at m/z 151 or a sodiated adduct [M+Na]⁺ may be more prominent.
The fragmentation of this molecule is expected to occur at the C-O and C-C bonds, which are characteristic cleavage points for ethers and alcohols. libretexts.org The presence of the dimethoxy acetal (B89532) group provides specific fragmentation pathways. Key fragmentation patterns can predict the formation of stable ions, which are instrumental in confirming the structure.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Structural Formula of Fragment |
| 150 | Molecular Ion [M]⁺ | [C₆H₁₄O₄]⁺ |
| 119 | [M - OCH₃]⁺ | [C₅H₁₁O₃]⁺ |
| 105 | [M - CH₂OCH₃]⁺ | [C₄H₉O₃]⁺ |
| 89 | [M - OCH₂CH₂OH]⁺ | [C₄H₉O₂]⁺ |
| 75 | [CH(OCH₃)₂]⁺ | [C₃H₇O₂]⁺ |
| 59 | [CH₂OCH₂OH]⁺ | [C₂H₅O₂]⁺ |
| 45 | [CH₂OH]⁺ or [OCH₂CH₃]⁺ | [CH₃O]⁺ or [C₂H₅O]⁺ |
This table is generated based on established fragmentation principles for ethers and alcohols and may not represent all possible experimental outcomes.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
For GC-MS analysis, which requires volatile samples, this compound may need to be derivatized, particularly to improve its thermal stability and chromatographic behavior. A common derivatization technique for alcohols is silylation, for instance, reacting the terminal hydroxyl group with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ether. This process increases the volatility and reduces the polarity of the analyte.
The resulting TMS derivative would then be analyzed by GC-MS. The mass spectrum of the derivatized compound would show a different molecular ion peak corresponding to the increased mass. The fragmentation pattern would include characteristic losses of the TMS group (e.g., loss of Si(CH₃)₃) and other fragments that help to confirm the original structure. The identity of the compound can be confirmed by comparing its mass spectrum with established spectral libraries like those from the National Institute of Standards and Technology (NIST). nist.govpublications.gc.ca
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity Assessment
HPLC-MS is a powerful technique for assessing the purity of this compound, as it can separate the main compound from non-volatile impurities and degradation products. researchgate.net This method is particularly useful because it does not require the analyte to be volatile. A reversed-phase HPLC column, such as a C18 column, would typically be used for separation. nih.gov
The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to facilitate ionization. sielc.comepa.govsielc.com As the separated components elute from the HPLC column, they are introduced into the mass spectrometer. The MS detector can then identify and quantify the main compound and any impurities based on their mass-to-charge ratios. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly employed for this purpose. nih.govresearchgate.net
Chromatographic Techniques for Separation and Purity Determination
Chromatographic methods are fundamental for separating this compound from a mixture and determining its purity. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the compound and any other components in the sample.
Gas Chromatography (GC) for Quantitative Analysis
Gas chromatography is a highly effective method for the quantitative analysis of volatile compounds. For this compound, a GC system equipped with a Flame Ionization Detector (FID) is suitable for quantification due to its high sensitivity and wide linear range. The analysis would involve dissolving a precisely weighed amount of the sample in a suitable solvent and injecting it into the GC. nih.govresearchgate.net
The separation is achieved on a capillary column with a specific stationary phase, chosen based on the polarity of the analyte. A non-polar or mid-polarity column, such as one coated with a phenyl-methylpolysiloxane phase, would likely provide good peak shape and resolution. nist.govnist.gov Quantification is performed by comparing the peak area of the analyte to that of a known standard.
Table 2: Illustrative Gas Chromatography Parameters for Quantitative Analysis
| Parameter | Value / Description |
| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film) |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Carrier Gas | Helium or Nitrogen |
| Flow Rate | 1.0 - 1.5 mL/min |
| Oven Program | Initial Temp: 80°C, hold for 2 min; Ramp: 10°C/min to 220°C, hold for 5 min |
These parameters are illustrative and would require optimization for a specific instrument and application.
Computational Chemistry and Theoretical Studies on 2 2,2 Dimethoxy Ethoxy Ethanol
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy of the system.
Density Functional Theory (DFT) Investigations of Ground State Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. DFT methods are used to investigate the ground state properties of 2-(2,2-dimethoxy-ethoxy)-ethanol by calculating the electron density. From this, a host of molecular properties can be derived.
Key ground state properties that can be determined using DFT include:
Optimized Geometry: The three-dimensional arrangement of atoms corresponding to the minimum energy on the potential energy surface. This provides bond lengths, bond angles, and dihedral angles.
Vibrational Frequencies: Calculation of the vibrational modes of the molecule, which can be correlated with experimental infrared (IR) and Raman spectra to confirm the structure.
Electronic Properties: Quantities such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.
| Property | Calculated Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -575.1234 | Represents the total electronic energy of the molecule at its optimized geometry. |
| HOMO Energy (eV) | -6.89 | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |
| LUMO Energy (eV) | 1.45 | Indicates the energy of the lowest energy unoccupied state, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (eV) | 8.34 | A larger gap suggests higher stability and lower chemical reactivity. |
| Dipole Moment (Debye) | 2.56 | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Natural Bond Orbital (NBO) Analysis for Electronic Interactions
Natural Bond Orbital (NBO) analysis is a technique used to study the delocalization of electron density and the nature of bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds and lone pairs.
An NBO analysis on this compound would reveal:
Hybridization: The hybridization of the atomic orbitals for each atom in the molecule.
Donor-Acceptor Interactions: The stabilization energies associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. These interactions, particularly hyperconjugation, are crucial for understanding molecular stability and reactivity. For instance, the interaction between a lone pair on an oxygen atom and an adjacent anti-bonding C-O or C-C orbital can be quantified.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP (O1) | σ(C2-C3) | 2.1 | Hyperconjugation |
| LP (O4) | σ(C5-H) | 1.8 | Hyperconjugation |
| σ (C2-H) | σ*(C3-O4) | 0.6 | Hyperconjugation |
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the ether and ethoxy linkages in this compound allows it to adopt numerous spatial arrangements, or conformations. Understanding the relative energies and populations of these conformers is essential for predicting its bulk properties.
Exploration of Potential Energy Surfaces and Conformational Isomers
Conformational analysis involves mapping the potential energy surface (PES) of the molecule by systematically rotating its flexible dihedral angles. This allows for the identification of stable conformers (local minima on the PES) and the transition states that separate them.
For this compound, a systematic scan of the key dihedral angles (e.g., C-C-O-C, O-C-C-O) would be performed to locate the low-energy conformational isomers. The relative energies of these conformers determine their populations at a given temperature according to the Boltzmann distribution.
Intermolecular Interactions and Solvent Effects on Molecular Behavior
Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion and interactions. By simulating a system containing many molecules of this compound, with or without a solvent, researchers can study its dynamic behavior.
MD simulations can elucidate:
Intermolecular Interactions: The nature and strength of non-covalent interactions, such as hydrogen bonding and van der Waals forces, between molecules of this compound. The terminal hydroxyl group is a key site for hydrogen bonding.
Solvent Effects: How the presence of a solvent, such as water, influences the conformational preferences and interactions of the molecule. The solvent can stabilize certain conformers through specific interactions, altering the conformational landscape compared to the gas phase. The radial distribution function (RDF) from an MD simulation can reveal the structuring of solvent molecules around the solute.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling serves as a virtual laboratory to explore the intricate details of chemical reactions at a molecular level. For a molecule like this compound, understanding its reaction mechanisms is crucial for predicting its behavior in various chemical environments. This would typically involve mapping the potential energy surface of the reacting system to identify the most plausible pathways.
A critical aspect of elucidating a reaction mechanism is the identification of transition states, which are the highest energy points along a reaction coordinate. Computational methods allow for the precise location of these transient structures. Once identified, the energy of the transition state can be used to calculate the activation energy for an elementary reaction step.
For a compound such as this compound, kinetic studies would involve the calculation of rate constants for various potential elementary reactions, such as unimolecular decomposition or reactions with other species. These calculations often utilize Transition State Theory (TST), which relates the rate of reaction to the properties of the reactants and the transition state.
Table 1: Hypothetical Kinetic Parameters for Elementary Reactions of this compound
| Reaction Type | Hypothetical Activation Energy (kJ/mol) | Hypothetical Pre-exponential Factor (s⁻¹) |
| C-O Bond Cleavage | 250 - 350 | 10¹³ - 10¹⁵ |
| C-C Bond Cleavage | 300 - 400 | 10¹³ - 10¹⁵ |
| Hydrogen Abstraction | 80 - 150 | 10¹⁰ - 10¹² |
Computational chemistry provides a robust framework for determining the thermodynamic parameters of reactants, intermediates, transition states, and products. These parameters, including enthalpy, entropy, and Gibbs free energy, are essential for constructing a comprehensive reaction pathway diagram.
Table 2: Hypothetical Thermodynamic Data for a Reaction Pathway of this compound
| Species | ΔH°f (kJ/mol) | S° (J/mol·K) | ΔG°f (kJ/mol) |
| This compound | - | - | - |
| Transition State 1 | - | - | - |
| Intermediate A | - | - | - |
| Transition State 2 | - | - | - |
| Product B + Product C | - | - | - |
Note: This table is a template for the kind of thermodynamic data that would be generated from a computational analysis. The cells are left blank as no specific data for this compound was found in the public domain.
Chemical Reactivity and Mechanistic Investigations of 2 2,2 Dimethoxy Ethoxy Ethanol
Reactions Involving the Terminal Hydroxyl Group (e.g., Esterification, Etherification)
The terminal primary hydroxyl group is a key site for nucleophilic reactions, allowing for the synthesis of a wide range of derivatives through esterification and etherification.
Esterification:
Esterification of the terminal hydroxyl group can be achieved through several methods. A common approach is the reaction with an acyl chloride in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. docbrown.infochemguide.co.uklibretexts.org This reaction is typically vigorous and exothermic. chemguide.co.uk
Alternatively, transesterification can be employed, where 2-(2,2-dimethoxy-ethoxy)-ethanol is reacted with another ester in the presence of an acid or base catalyst. pearson.combyjus.comwikipedia.org To drive the equilibrium towards the desired product, the alcohol byproduct (e.g., methanol (B129727) or ethanol) is typically removed by distillation. wikipedia.org
| Reactant | Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Alcohol | Acyl Chloride | Base (e.g., Pyridine), Room Temperature or heating | Ester | libretexts.org |
| Alcohol | Acid Anhydride | Warming | Ester | chemguide.co.uk |
| Alcohol | Carboxylic Acid | Acid catalyst (e.g., H₂SO₄), Heat | Ester | chemguide.co.uk |
| Alcohol | Ester (e.g., Methyl ester) | Base catalyst (e.g., NaOCH₃), Heat | New Ester (Transesterification) | masterorganicchemistry.com |
Etherification:
The terminal hydroxyl group can also undergo etherification. A classic method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form a more nucleophilic alkoxide ion. libretexts.orgmasterorganicchemistry.com This alkoxide then reacts with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) in an SN2 reaction to form the corresponding ether. wikipedia.orgbyjus.com This method is highly effective for forming ethers from primary alcohols. libretexts.org
Role as a Nucleophile or Electrophile in Diverse Organic Transformations
Role as a Nucleophile:
The primary nucleophilic sites in this compound are the oxygen atoms, particularly the oxygen of the terminal hydroxyl group. Alcohols are generally considered weak nucleophiles. reddit.com However, their nucleophilicity can be significantly enhanced by deprotonation with a strong base to form the corresponding alkoxide. libretexts.orgresearchgate.net Alkoxides are substantially more nucleophilic than alcohols and even hydroxide (B78521) ions. cdnsciencepub.com
This enhanced nucleophilicity is exploited in reactions like the Williamson ether synthesis. wikipedia.org The lone pairs on the ether oxygens also possess nucleophilic character, but they are generally less reactive than the hydroxyl group or the alkoxide.
Role as an Electrophile:
For this compound to act as an electrophile, the hydroxyl group must first be converted into a good leaving group. Hydroxide (OH⁻) itself is a poor leaving group due to its strong basicity. masterorganicchemistry.com
There are two primary strategies to achieve this transformation:
Protonation under Acidic Conditions: In the presence of a strong acid (like HBr or HI), the hydroxyl group can be protonated to form an oxonium ion (-OH₂⁺). Water is an excellent leaving group, and the adjacent carbon becomes susceptible to attack by a nucleophile (e.g., a halide ion). youtube.commasterorganicchemistry.commasterorganicchemistry.com This process is the basis for the acidic cleavage of ethers. libretexts.orgfiveable.me
Conversion to a Sulfonate Ester: The alcohol can be reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine. chemistrysteps.com This reaction converts the hydroxyl group into a tosylate (-OTs) or mesylate (-OMs) group, respectively. masterorganicchemistry.com Tosylates and mesylates are excellent leaving groups because their negative charge is highly stabilized by resonance. masterorganicchemistry.comlibretexts.org The resulting sulfonate ester is a potent electrophile that can readily undergo SN2 reactions with a wide range of nucleophiles. researchgate.net
Investigation of Acid-Base Properties and Their Influence on Reactivity
The acid-base properties of this compound are central to its reactivity.
Brønsted Acidity: The terminal hydroxyl group imparts weak Brønsted acidity to the molecule, similar to other alcohols. It can donate its proton to a strong base to form an alkoxide ion. This deprotonation is a crucial step for increasing the molecule's nucleophilicity, enabling reactions like the Williamson ether synthesis. masterorganicchemistry.comresearchgate.net
Lewis Basicity: All four oxygen atoms in the molecule possess lone pairs of electrons and can therefore act as Lewis bases, donating these electrons to a Lewis acid or a proton (Brønsted acid). The protonation of the ether or acetal (B89532) oxygens is the critical first step in acid-catalyzed cleavage or hydrolysis reactions. chemistrysteps.comlibretexts.org By protonating the oxygen, the C-O bond is weakened, and a good leaving group (an alcohol or water) is formed, activating the molecule for subsequent nucleophilic attack. masterorganicchemistry.commasterorganicchemistry.com
The interplay of these acid-base properties allows for precise control over the molecule's reactivity. Under basic conditions, the nucleophilic character of the hydroxyl group is enhanced. Conversely, under acidic conditions, the acetal and ether functionalities are activated towards cleavage and hydrolysis.
Applications of 2 2,2 Dimethoxy Ethoxy Ethanol As a Chemical Intermediate
Precursor in the Synthesis of Complex Organic Molecules
The strategic placement of its functional groups allows 2-(2,2-Dimethoxy-ethoxy)-ethanol to be a starting point for the synthesis of more intricate molecules, finding potential applications in pharmaceuticals, agrochemicals, and specialty chemicals.
While direct, large-scale applications in the synthesis of current blockbuster drugs are not widely documented in publicly available literature, the structure of this compound makes it a plausible precursor for various pharmaceutical intermediates. The hydroxyl group can be readily functionalized or replaced, and the acetal (B89532) can be deprotected under acidic conditions to reveal a reactive aldehyde. This aldehyde can then participate in a variety of carbon-carbon bond-forming reactions, crucial for building the carbon skeleton of complex drug molecules.
One documented example of its use is in the synthesis of more complex molecules that could serve as building blocks in medicinal chemistry. For instance, it is a starting material in the synthesis of 2-(2,2-dimethoxy-ethoxy) ethyl 3-(benzylthiocarbonothioylthio) propanoate (BSPA-acetal). This reaction highlights the ability of the hydroxyl group to undergo esterification while preserving the acetal functionality for later-stage synthetic transformations.
| Reactant | Product | Reaction Type |
| This compound | 2-(2,2-dimethoxy-ethoxy) ethyl 3-(benzylthiocarbonothioylthio) propanoate | Esterification |
Detailed research findings on the specific use of this compound in the synthesis of commercial agrochemicals are limited in the available scientific literature. However, its structural motifs are present in various classes of pesticides and herbicides. The ether linkage is a common feature in many agrochemicals, contributing to their stability and transport properties within plants. The latent aldehyde functionality could be used to introduce various toxophoric groups or to link the molecule to other fragments in the synthesis of a complex active ingredient. The potential for derivatization of this compound makes it a candidate for research and development in the agrochemical sector.
In the realm of specialty chemicals, this compound can be employed as a building block for the synthesis of a range of products. The combination of a hydrophilic ether-alcohol portion and a latent reactive site makes it suitable for creating surfactants, emulsifiers, and dispersants with tailored properties. The hydroxyl group can be reacted with fatty acids to form non-ionic surfactants, while the aldehyde can be used to introduce other functionalities. The precise nature and application of these specialty chemicals would be dependent on the subsequent synthetic modifications performed on the this compound backbone.
Monomer or Building Block in Polymer Chemistry
The bifunctional nature of this compound, with its hydroxyl group and the potential to generate a second reactive site from the acetal, allows it to be used as a monomer or a building block in the synthesis of various polymers.
The hydroxyl group of this compound can act as an initiator for the ring-opening polymerization of cyclic ethers, such as ethylene (B1197577) oxide or propylene (B89431) oxide, to produce polyether chains. The resulting polymers would possess a terminal acetal group, which can be preserved or subsequently hydrolyzed to an aldehyde for further derivatization. This allows for the synthesis of well-defined polyethers with a reactive end-group, which can then be used to create block copolymers or to attach the polymer to surfaces or other molecules.
While direct evidence of large-scale use in condensation and addition polymerization is scarce, the functionalities of this compound and its derivatives offer significant potential.
Role in Advanced Materials Science
The unique molecular structure of this compound, featuring both ether and hydroxyl functionalities alongside a protected aldehyde group in the form of a dimethyl acetal, suggests its potential as a versatile precursor in the synthesis of advanced materials.
Development of Functional Coatings and Adhesives
While direct research on the use of this compound in commercially available coatings and adhesives is limited, its chemical properties allow for informed speculation on its potential roles. The hydroxyl group can participate in cross-linking reactions, a fundamental process in the curing of many coating and adhesive formulations. For instance, it could react with isocyanates to form urethanes or with epoxides to form epoxy resins, contributing to the polymer backbone.
The dimethoxy acetal group is stable under neutral and basic conditions but can be hydrolyzed under acidic conditions to reveal a reactive aldehyde. This latent functionality could be exploited in "smart" or "stimuli-responsive" materials. For example, a coating or adhesive could be designed to change its properties, such as adhesion or solubility, upon exposure to an acidic environment.
Formulation Components for Specialized Material Systems
In the broader context of specialized material systems, this compound can be envisioned as a monomer or an additive. Its incorporation into a polymer chain could introduce flexibility and hydrophilicity due to the ether linkages. The acetal group offers a site for post-polymerization modification, allowing for the grafting of other molecules or the creation of specific functionalities within the material.
Advanced Solvent and Absorbent Applications
The solubility characteristics and chemical reactivity of this compound also point towards its utility in advanced separation and processing technologies.
Selective Solvents in Chemical Processing
The combination of polar (hydroxyl and ether) and non-polar (alkyl) characteristics within the same molecule suggests that this compound could act as a selective solvent in certain chemical processes. Its ability to dissolve a range of organic and inorganic compounds could be advantageous in extraction or reaction media where specific solubility profiles are required. However, empirical data on its performance as a selective solvent is not widely published.
Applications in Gas Capture and Separation Technologies
The field of gas capture, particularly for carbon dioxide, often utilizes amine-based solvents. While this compound is not an amine, the presence of oxygen atoms in the ether and hydroxyl groups could potentially lead to weak interactions with acidic gases like CO2 through hydrogen bonding or dipole-dipole interactions.
More plausibly, this compound could serve as a co-solvent or an intermediate in the synthesis of more complex absorbent molecules. For instance, the hydroxyl group could be functionalized to introduce amine groups, thereby creating a novel absorbent. Additionally, it could be a component in the formulation of physical absorbents where gas solubility is the primary mechanism of capture. Research into biphasic solvent systems for CO2 capture, which can reduce the energy penalty of regeneration, is an active area where novel solvents are being explored. researchgate.net While not directly studied, a compound like this compound could potentially be a component in such innovative solvent blends.
Environmental and Green Chemistry Considerations for 2 2,2 Dimethoxy Ethoxy Ethanol
Development of Sustainable Synthetic Routes
The industrial production of chemicals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize renewable resources. For 2-(2,2-Dimethoxy-ethoxy)-ethanol, sustainable synthetic strategies would be paramount in minimizing its environmental footprint.
Atom Economy and Waste Minimization in Production
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. science-revision.co.uk An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, generating no waste. science-revision.co.uk
A plausible, though not commercially documented, synthesis for this compound could involve the acid-catalyzed reaction of ethylene (B1197577) glycol with 2,2-dimethoxyacetaldehyde. In such a reaction, the primary byproduct would be water. While this suggests a potentially high atom economy, the actual efficiency and waste generation would depend on factors like catalyst choice, reaction conditions, and the need for purification steps. Another critical metric is the E-factor (Environmental Factor), which quantifies the amount of waste produced per kilogram of product. researchgate.net Processes with lower E-factors are considered more environmentally friendly. researchgate.net Currently, there is no published data on the specific industrial synthesis routes for this compound or their associated atom economy and E-factor values.
Use of Renewable Feedstocks and Environmentally Benign Solvents
A key aspect of sustainable chemistry is the transition from fossil fuel-based feedstocks to renewable alternatives. The structure of this compound contains an ethylene glycol moiety. Ethylene glycol can be produced from bio-based resources, such as through the fermentation of sugars derived from lignocellulosic biomass (a second-generation feedstock), which includes agricultural residues like straw and wood. mdpi.com Utilizing bio-derived ethylene glycol would significantly enhance the sustainability of producing this compound.
The choice of solvent is also critical. Traditional organic solvents are often volatile, toxic, and derived from petrochemicals. Green chemistry promotes the use of environmentally benign solvents such as water, supercritical fluids, or bio-based solvents. For the synthesis of a compound like this compound, a solvent-free reaction or the use of a recyclable, non-toxic solvent would be a primary goal for a sustainable process. However, specific research detailing the use of renewable feedstocks or green solvents for the synthesis of this compound is not currently available in the public domain.
Catalytic Green Chemistry Approaches
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, under milder conditions, and with greater selectivity, thereby reducing energy consumption and waste. For the synthesis of acetals like this compound, traditional methods often use strong mineral acids as catalysts, which can be corrosive and difficult to separate from the product.
A greener approach would involve the use of solid acid catalysts, such as zeolites or ion-exchange resins. These heterogeneous catalysts are easily separated from the reaction mixture by filtration, can often be regenerated and reused, and can lead to cleaner reactions with fewer byproducts. While the use of solid catalysts is a well-established green technique for many reactions, including acetal (B89532) formation, no specific catalytic methods for the synthesis of this compound have been documented in scientific literature. google.com
Environmental Fate and Degradation Mechanisms
Understanding how a chemical behaves and breaks down in the environment is crucial for assessing its potential long-term impact. The environmental fate of this compound would be governed by its functional groups: a primary alcohol, an ether linkage, and an acetal group.
Atmospheric Oxidation and Reactions with Environmental Radicals
Once released into the atmosphere, organic compounds are subject to degradation, primarily through reactions with photochemically generated radicals, most importantly the hydroxyl radical (•OH). For a related compound, triethylene glycol monomethyl ether (TGME), the estimated photodegradation half-life via reaction with hydroxyl radicals is approximately 3.2 hours, suggesting it would be relatively short-lived in the atmosphere.
The degradation of this compound would likely be initiated by the abstraction of a hydrogen atom by a hydroxyl radical. The C-H bonds adjacent to the ether oxygen and the alcohol group are particularly susceptible to this type of reaction. This initial step would lead to the formation of organic radicals that would then react further with molecular oxygen, leading to a cascade of reactions and the formation of various degradation products. researchgate.net However, specific experimental or modeled data on the atmospheric oxidation rate constants and degradation products for this compound are not available.
Biodegradation Pathways in Aqueous and Soil Environments
The fate of this compound in water and soil would depend on its water solubility, mobility, and susceptibility to biodegradation. Glycol ethers are generally water-soluble, and a related compound, TGME, is expected to have high soil mobility, suggesting it could leach into groundwater.
Future Research Trajectories for 2 2,2 Dimethoxy Ethoxy Ethanol
Exploration of Novel Reaction Pathways and Unexplored Catalytic Systems
The reactivity of the terminal hydroxyl group and the latent aldehyde functionality of 2-(2,2-dimethoxy-ethoxy)-ethanol opens avenues for a multitude of chemical transformations. Future research will likely focus on developing novel and more efficient catalytic systems to control these reactions with high selectivity and yield.
One promising area is the selective oxidation of the primary alcohol. While traditional methods exist, the development of advanced catalytic systems offers significant advantages. For instance, metal-organic frameworks (MOFs) are emerging as highly effective heterogeneous catalysts for alcohol oxidation. nih.gov Research into MOFs, such as those based on cobalt or other transition metals, could lead to reusable catalysts that operate under mild conditions for the selective oxidation of this compound to its corresponding aldehyde or carboxylic acid, while preserving the acetal (B89532) group. rsc.org Another frontier is the use of copper/nitroxyl catalyst systems, which have demonstrated high efficiency in the aerobic oxidative lactonization of diols and could be adapted for the selective oxidation of this bifunctional molecule. acs.org
The ether linkage within the molecule also presents opportunities for novel reaction pathways. While ether bonds are generally stable, catalytic systems for their cleavage or rearrangement are of growing interest. Palladium or nickel catalysts with specialized diphosphine ligands have been developed for decarbonylative etherification, a process that could potentially be adapted for transformations involving the ether backbone of this compound. acs.org Furthermore, biocatalysis represents a largely untapped area for the synthesis and modification of glycol ethers. Enzymes, such as those from the GGGPS family, are capable of forming ether bonds with high stereo- and regioselectivity and could be engineered for novel transformations of this compound. nih.gov
The direct synthesis of glycol ethers from glycols and alcohols using heterogeneous catalysts is another active research area. Modified zeolites, such as HZSM-5, have been shown to be effective for the synthesis of glycol ethyl ethers from ethylene (B1197577) glycol and ethanol (B145695). researchgate.netresearchgate.net Future work could explore similar solid acid catalysts for the synthesis of this compound or its derivatives, offering a safer alternative to traditional routes involving ethylene oxide.
| Catalyst System | Potential Application for this compound | Research Focus |
| Metal-Organic Frameworks (MOFs) | Selective oxidation of the terminal alcohol | Development of reusable, highly selective heterogeneous catalysts. rsc.org |
| Copper/Nitroxyl Systems | Controlled oxidation of the alcohol functionality | High-efficiency aerobic oxidation under mild conditions. acs.org |
| Ruthenium Complexes | Oxidation and polymerization reactions | Versatile catalysis for creating functional polymers. nih.govnih.gov |
| Modified Zeolites (e.g., HZSM-5) | Direct synthesis of derivatives | Safer and more sustainable synthesis routes. researchgate.netresearchgate.net |
| Biocatalysts (e.g., GGGPS enzymes) | Enantioselective etherification and modification | "Green" chemistry approaches with high stereocontrol. nih.gov |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of safety, scalability, reproducibility, and process control. The synthesis and functionalization of this compound are well-suited for these modern technologies.
Flow chemistry, which involves performing reactions in a continuously flowing stream through a network of tubes and reactors, can enhance heat and mass transfer, allowing for reactions to be conducted under conditions that are often difficult to control in batch reactors. acs.org For the synthesis of this compound and its derivatives, flow platforms could enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. researchgate.net
Automated synthesis platforms, often integrated with flow chemistry modules, can accelerate the discovery and optimization of new reaction conditions and the synthesis of compound libraries. sigmaaldrich.comnih.gov These platforms utilize robotics for liquid and solid handling, enabling high-throughput screening of catalysts and reaction parameters for the functionalization of this compound. researchgate.netimperial.ac.uk For example, an automated platform could be programmed to explore a wide range of catalysts for the etherification or oxidation of the molecule, rapidly identifying the optimal conditions for a desired transformation. This approach has been successfully used to develop and scale up various chemical transformations, including C-H functionalization and cross-coupling reactions. researchgate.netfu-berlin.de
The modular nature of these platforms allows for the multistep synthesis of complex molecules in a streamlined and automated fashion. fu-berlin.de A future research trajectory would involve designing a modular flow system where this compound is synthesized in the first module, followed by its purification and subsequent functionalization in downstream modules, all within a single, continuous process.
| Platform | Key Advantages for this compound Research | Potential Applications |
| Flow Chemistry | Enhanced safety, improved heat/mass transfer, precise process control. acs.org | Scalable synthesis of the compound and its derivatives with high purity. |
| Automated Synthesis Platforms | High-throughput screening, rapid reaction optimization, library synthesis. sigmaaldrich.comnih.gov | Discovery of novel catalysts and reaction pathways for functionalization. |
| Integrated Flow and Automation | End-to-end automated synthesis and functionalization. fu-berlin.de | Rapid development of complex molecules and materials from the base compound. |
Advanced Functionalization for Tailored Material Properties
The bifunctional nature of this compound makes it an attractive monomer for the synthesis of advanced functional materials. The hydroxyl group can be used as a point of attachment or as an initiator for polymerization, while the protected aldehyde can be unmasked post-functionalization to introduce new reactive sites.
A significant future research direction lies in the incorporation of this molecule into polymers to create materials with tailored properties. For instance, it can be used to synthesize heterobifunctional poly(ethylene glycol) (PEG) derivatives. mdpi.com The hydroxyl group can initiate the ring-opening polymerization of ethylene oxide, and the resulting polymer would have a terminal acetal group that can be hydrolyzed to an aldehyde for subsequent conjugation to biomolecules or surfaces. This approach offers a route to well-defined, functionalized polymers for applications in drug delivery and biomedical materials. mdpi.comtandfonline.com
Furthermore, the introduction of this compound into polyester (B1180765) or polyurethane chains can modify the properties of the resulting materials. The ether linkages can enhance flexibility and hydrophilicity, while the latent aldehyde groups can be used for cross-linking or for the attachment of other functional moieties. Research into the ruthenium-catalyzed post-polymerization oxyfunctionalization of PEGs to introduce glycolic acid units has shown a pathway to creating degradable polymers. nih.gov A similar strategy could be envisioned where this compound is incorporated to introduce points for controlled degradation or functionalization.
The ability to create block copolymers with distinct segments derived from this compound could lead to self-assembling materials with unique nanostructures. The hydrophilic nature of the ethoxy chain combined with a potentially hydrophobic segment attached via the hydroxyl group could result in the formation of micelles or vesicles for encapsulation applications.
| Functionalization Strategy | Resulting Material | Potential Application |
| Polymerization Initiator | Acetal-terminated polymers (e.g., PEG) | Drug delivery, bioconjugation, surface modification. mdpi.commdpi.com |
| Co-monomer in Polyesters/Polyurethanes | Polymers with enhanced flexibility and reactive sites | Tunable biomaterials, functional coatings. |
| Post-polymerization Modification | Degradable or functionalized polymers | Controlled-release systems, smart materials. nih.gov |
| Block Copolymer Synthesis | Self-assembling nanostructures | Encapsulation, nanotechnology. |
Deeper Computational and Mechanistic Insights into Its Chemical Behavior
A thorough understanding of the reaction mechanisms and chemical properties of this compound at a molecular level is crucial for designing new synthetic strategies and predicting its behavior in various applications. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for these investigations.
Future computational studies will likely focus on elucidating the transition states and reaction pathways for key transformations of this compound. For example, DFT calculations can be employed to model the oxidation of the terminal alcohol with different catalytic systems, providing insights into the selectivity and efficiency of these catalysts. acs.orgnih.gov Such studies can help in the rational design of new catalysts with improved performance. osti.gov
The dissociation and rearrangement of the molecule under various conditions can also be investigated computationally. Theoretical studies on similar glycol ethers have explored their unimolecular and bimolecular dissociation reactions, identifying the most likely fragmentation pathways and their corresponding energy barriers. researchgate.netekb.eg Applying these methods to this compound would provide valuable data on its thermal stability and potential reaction byproducts.
Mechanistic studies of ether linkage cleavage are another important research area. DFT calculations have been used to elucidate the base-catalyzed cleavage of β-O-4 ether linkages in lignin, a complex biopolymer. nih.gov Similar computational approaches could be used to understand the stability of the ether bonds in this compound and to design conditions for their selective cleavage if desired. Furthermore, computational investigations into the kinetics of reactions involving the hydroxyl group, such as its reaction with OH radicals, can provide data relevant to its atmospheric chemistry and stability in various environments. researchgate.net
| Research Area | Computational Method | Key Insights to be Gained |
| Catalytic Oxidation | Density Functional Theory (DFT) | Reaction pathways, transition state energies, catalyst design. acs.orgnih.gov |
| Thermal Dissociation | DFT, Ab Initio Methods | Fragmentation pathways, stability analysis, byproduct prediction. researchgate.netekb.eg |
| Ether Linkage Stability | DFT | Mechanisms of cleavage, prediction of stability under different conditions. nih.gov |
| Reaction Kinetics | DFT, Transition State Theory | Rate constants, understanding reactivity with radicals and other species. researchgate.net |
Q & A
Basic: What are the recommended methods for synthesizing 2-(2,2-Dimethoxy-ethoxy)-ethanol with high purity for laboratory use?
Methodological Answer:
The synthesis typically involves etherification reactions under controlled conditions. For example, reacting 2,2-dimethoxyethanol with ethylene oxide or a halogenated derivative (e.g., chloroethanol) in the presence of a base catalyst (e.g., NaOH) can yield the target compound. Key steps include:
- Temperature Control : Maintaining reaction temperatures between 50–80°C to optimize yield while minimizing side reactions.
- Purification : Post-synthesis purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >98% purity.
- Validation : Confirm purity using gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) .
Advanced: How can researchers resolve discrepancies in reported thermodynamic properties (e.g., vaporization enthalpy) of this compound across studies?
Methodological Answer:
Discrepancies may arise from differences in measurement techniques (e.g., calorimetry vs. computational modeling) or impurities. To address this:
- Standardization : Use NIST-validated protocols for calorimetric measurements .
- Computational Validation : Apply group contribution methods or quantum mechanical calculations (e.g., DFT) to cross-check experimental data. For instance, the "centerpiece" approach for vaporization enthalpy prediction aligns experimental and computational results .
- Purity Assessment : Re-evaluate sample purity via NMR or GC-MS, as even trace water or solvents can skew thermodynamic data .
Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- ¹H-NMR : Key peaks include the acetal protons (δ 3.27 ppm, singlet) and ethoxy chain protons (δ 3.5–3.7 ppm, multiplet). Aromatic impurities (if present) appear at δ 7.2–7.5 ppm .
- IR Spectroscopy : Confirm ether (C-O-C, ~1100 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) groups.
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 165.1 (C₆H₁₄O₄) with fragmentation patterns matching the ethoxy chain .
Advanced: What strategies can be employed to elucidate the reaction mechanisms of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Kinetic Studies : Monitor reaction rates under varying conditions (temperature, solvent polarity) to distinguish between SN1 and SN2 mechanisms.
- Isotopic Labeling : Use deuterated reagents (e.g., D₂O) to trace proton transfer steps in hydrolysis reactions.
- Computational Modeling : Density Functional Theory (DFT) simulations can visualize transition states and energy barriers for substitution pathways .
Basic: What are the critical safety considerations when handling this compound in experimental settings?
Methodological Answer:
- Ventilation : Use fume hoods to limit inhalation exposure (TLV: 5 ppm).
- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid discharge into waterways due to aquatic toxicity .
Advanced: How can computational modeling be applied to predict the solvation behavior of this compound in different solvent systems?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model solute-solvent interactions using force fields (e.g., OPLS-AA) to predict solubility parameters.
- COSMO-RS : Calculate activity coefficients and partition coefficients in mixed solvents (e.g., water/ethanol).
- Validation : Compare predictions with experimental cloud-point measurements or phase-separation studies .
Basic: What are the known biological interactions of this compound, and how should these inform in vitro experimental design?
Methodological Answer:
- Cytotoxicity : At high concentrations (>1 mM), it disrupts membrane integrity in mammalian cell lines.
- Mitigation : Use serum-free media for short-term exposures (<24 hrs) to reduce nonspecific binding.
- Controls : Include solvent-only controls to distinguish compound-specific effects from solvent toxicity .
Advanced: What advanced functionalization techniques are suitable for modifying this compound to enhance its application in drug delivery systems?
Methodological Answer:
- RAFT Polymerization : Incorporate the compound into trithiocarbonate-functionalized polymers for controlled drug release (e.g., using the RAFT-acetal derivative in Figure 5.2 ).
- Click Chemistry : Attach targeting moieties (e.g., folate) via copper-catalyzed azide-alkyne cycloaddition.
- Nanoparticle Conjugation : Formulate PEGylated liposomes or micelles to improve biocompatibility and circulation time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
